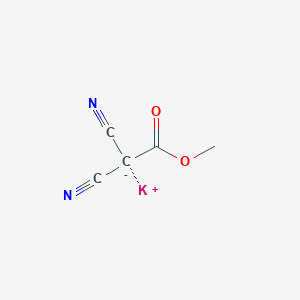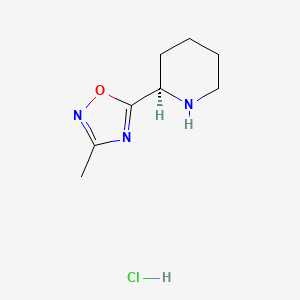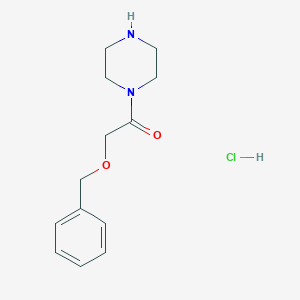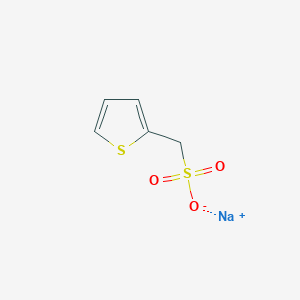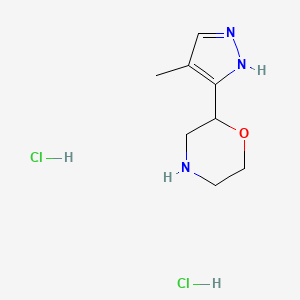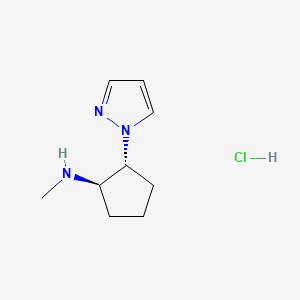
2-Bromo-3-(4-fluorobenzoyl)pyridine
Overview
Description
“2-Bromo-3-(4-fluorobenzoyl)pyridine” is a chemical compound with the molecular formula C12H7BrFNO. It is a solid substance . The IUPAC name for this compound is (2-bromopyridin-3-yl)(4-fluorophenyl)methanone .
Molecular Structure Analysis
The InChI code for “2-Bromo-3-(4-fluorobenzoyl)pyridine” is 1S/C12H7BrFNO/c13-12-10(2-1-7-15-12)11(16)8-3-5-9(14)6-4-8/h1-7H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“2-Bromo-3-(4-fluorobenzoyl)pyridine” is a solid substance . The predicted boiling point is 383.4±37.0 °C, and the predicted density is 1.546±0.06 g/cm3 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
2-Bromo-3-(4-fluorobenzoyl)pyridine serves as a key intermediate in the synthesis of complex heterocyclic compounds. For instance, it has been used in the development of derivatives possessing antiapomorphine activity, indicative of their potential use as antipsychotic drugs. The modification of such compounds, including the substitution of atoms and alteration of the molecular structure, has been explored to enhance their pharmacological properties (Tashiro, Horii, & Fukuda, 1989)[https://consensus.app/papers/synthesis-tashiro/d53f1c2232495f4a8fd52c29462c8bee/?utm_source=chatgpt].
Radiolabeling for PET Imaging
The compound also plays a role in the field of positron emission tomography (PET) imaging. Fluoroethoxy and fluoropropoxy derivatives of 2-Bromo-3-(4-fluorobenzoyl)pyridine, such as PBR102 and PBR111, have been synthesized and exhibited high affinity and selectivity for peripheral benzodiazepine receptors (PBRs), making them suitable candidates for PET imaging agents in neurodegenerative disorders (Fookes et al., 2008)[https://consensus.app/papers/synthesis-evaluation-substituted-fookes/50c514e803cd5cafafbc70a2556fc9a0/?utm_source=chatgpt].
Antagonistic Activity on Orexin Receptors
In the context of binge eating and possibly other eating disorders, derivatives of 2-Bromo-3-(4-fluorobenzoyl)pyridine have been evaluated for their role in modulating orexin receptors. Compounds such as GSK1059865 have shown selective antagonistic activity on orexin-1 receptors, thereby reducing compulsive food intake without affecting standard food pellet intake in animal models (Piccoli et al., 2012)[https://consensus.app/papers/role-orexin1-receptor-mechanisms-compulsive-food-piccoli/40db4875f0675eceadc68e0481daf650/?utm_source=chatgpt].
Investigation of Metabolic Pathways
The metabolic pathways and biotransformation of compounds related to 2-Bromo-3-(4-fluorobenzoyl)pyridine have been studied across different species. For example, bromazepam's metabolites, including those involving substitutions and transformations of the benzoylpyridine moiety, have been identified and quantitatively determined in humans, dogs, rats, and mice, providing insights into the pharmacokinetics and dynamics of related compounds (Schwartz, Postma, Kolis, & Leon, 1973)[https://consensus.app/papers/metabolites-bromazepam-human-mouse-schwartz/fd898d195ba350c3b1bda2344b3dcde0/?utm_source=chatgpt].
properties
IUPAC Name |
(2-bromopyridin-3-yl)-(4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrFNO/c13-12-10(2-1-7-15-12)11(16)8-3-5-9(14)6-4-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVIUZRWOCCSSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)C(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(4-fluorobenzoyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



